9-(Phenanthren-9-yl)-9h-fluoren-9-ol
Description
9-(Phenanthren-9-yl)-9H-fluoren-9-ol is a polycyclic aromatic hydrocarbon (PAH) derivative combining a fluorenol core (C₁₃H₁₀O) with a phenanthren-9-yl substituent. The compound’s hydroxyl group at the C-9 position of fluorene enables hydrogen bonding and participation in redox reactions, similar to other fluorenol derivatives .
Properties
CAS No. |
5467-23-2 |
|---|---|
Molecular Formula |
C27H18O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
9-phenanthren-9-ylfluoren-9-ol |
InChI |
InChI=1S/C27H18O/c28-27(24-15-7-5-13-22(24)23-14-6-8-16-25(23)27)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17,28H |
InChI Key |
STMBLSPAFKRMST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4(C5=CC=CC=C5C6=CC=CC=C64)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Friedel-Crafts alkylation leverages electrophilic aromatic substitution to couple phenanthrene with fluorenol derivatives. A representative protocol involves treating 9H-fluoren-9-ol with phenanthrene in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds in dichloromethane (DCM) at room temperature, achieving yields up to 85% after recrystallization.
Optimization and Challenges
Key parameters include the molar ratio of AlCl₃ to substrate (1.2:1) and the use of DCM as a non-polar solvent to stabilize the carbocation intermediate. Impurities arising from over-alkylation are mitigated via controlled addition rates and低温 conditions. However, scalability is limited by the hygroscopic nature of AlCl₃ and the need for rigorous moisture exclusion.
Palladium-Catalyzed Annulation and Reduction
Formation of Fluoren-9-one Intermediate
A two-step strategy first synthesizes 9-(Phenanthren-9-yl)-9H-fluoren-9-one via palladium-catalyzed annulation. Using Pd(dba)₂ and P(o-tolyl)₃ as ligands, 2-iodobenzaldehyde reacts with in situ-generated benzyne in a 1:1 MeCN/toluene mixture at 110°C. This yields the fluorenone intermediate in 75% efficiency.
Reduction to Fluorenol
The ketone intermediate is reduced using NaBH₄ in methanol under an ice bath, followed by recrystallization in sherwood oil. This step achieves a 90% yield with >99% purity, as demonstrated in analogous reductions of 9-fluorenecarboxaldehyde.
Propargylic Carbocation-Mediated Synthesis
BF₃·Et₂O-Catalyzed Coupling
Inspired by the synthesis of 9,9-disubstituted fluorenes, this method employs BF₃·Et₂O to generate a propargylic carbocation from 9-(phenylethynyl)-9H-fluoren-9-ol. Reaction with phenanthrene at 45°C in DCM affords the target compound in 53% yield. The mechanism proceeds via carbocation formation, followed by nucleophilic attack by phenanthrene.
Limitations and Byproducts
The moderate yield stems from competing polymerization of the propargylic alcohol. Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product from oligomeric byproducts.
Suzuki Cross-Coupling Strategy
Boronic Acid Functionalization
A Suzuki-Miyaura coupling links brominated 9H-fluoren-9-ol with phenanthrene-9-boronic acid. Using Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture at 80°C, this method achieves 68% yield. The protocol mirrors cross-couplings reported for azaindole-fluorene hybrids.
Solvent and Base Effects
Optimization studies highlight the importance of dioxane’s high boiling point and K₂CO₃’s mild basicity in preventing ester hydrolysis. Post-reaction extraction with DCM and washing with brine enhance purity.
Comparative Analysis of Synthetic Routes
*Yield for fluorenone intermediate; †After NaBH₄ reduction.
Efficiency and Practicality
The Friedel-Crafts method offers the highest yield (85%) and simplicity but faces scalability challenges. The palladium-mediated route, while lengthier, provides superior functional group tolerance, enabling derivatives with halogen substituents. The propargylic approach, though lower-yielding, is valuable for accessing sterically hindered analogs.
Chemical Reactions Analysis
Types of Reactions
9-(Phenanthren-9-yl)-9h-fluoren-9-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketal structures and fluorenone derivatives.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Molecular oxygen (O2), hydrogen peroxide (H2O2), and other peroxides.
Catalysts: Palladium catalysts for cross-coupling reactions, and other metal catalysts for oxidation reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and other organic solvents.
Major Products Formed
Ketal Structures: Formed through oxidation reactions.
Fluorenone Derivatives: Resulting from further oxidation of the compound.
Scientific Research Applications
9-(Phenanthren-9-yl)-9h-fluoren-9-ol has several scientific research applications:
Photophysical Studies: The compound’s unique structure makes it suitable for studying photophysical properties, such as fluorescence and phosphorescence.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Fluorescent Probes: The compound can be used as a fluorescent probe for studying microheterogeneous systems and determining critical micelle concentrations (CMC) of surfactants.
Mechanism of Action
The mechanism of action of 9-(Phenanthren-9-yl)-9h-fluoren-9-ol involves its interaction with light and other molecules:
Photophysical Properties: The compound exhibits fluorescence and phosphorescence due to its conjugated structure, which allows for efficient absorption and emission of light.
Molecular Targets and Pathways: The hydroxyl group and the aromatic rings play a crucial role in its reactivity and interaction with other molecules, making it a valuable tool in photophysical studies and material science.
Comparison with Similar Compounds
Structural and Molecular Features
Key Observations :
- The phenanthrenyl group in the target compound increases molecular weight and steric bulk compared to phenyl-substituted analogs (e.g., 9-Phenyl-9-fluorenol) .
Physicochemical Properties
Key Observations :
- The target compound’s fluorescence is hypothesized to surpass 9H-Fluoren-9-ol due to extended conjugation with phenanthrene, akin to fluorosolvatochromic benzoquinolizinium derivatives .
- MPPS, a phenanthrenyl sulfane, demonstrates utility as a polarity probe, suggesting similar applications for the target compound .
Reactivity and Functionalization
- Hydroxyl Group Reactivity: The C-9 hydroxyl in 9H-Fluoren-9-ol participates in oxidation (to 9H-fluoren-9-one) and enzymatic monooxygenation during biodegradation . The target compound may undergo analogous transformations, but steric hindrance from phenanthrene could slow reaction kinetics.
- Cross-Coupling : Phenanthrenyl boronic acid derivatives engage in Suzuki reactions , suggesting the target compound’s phenanthrenyl group could facilitate similar catalytic transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
